molecular formula C17H13N3O4S B2442879 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 312591-41-6

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No. B2442879
CAS RN: 312591-41-6
M. Wt: 355.37
InChI Key: ALRKXTULWDPCEH-UHFFFAOYSA-N
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Description

The compound “N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a five-membered ring containing nitrogen and sulfur . The thiazole ring is known to exhibit various biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiazole ring is known to be involved in various chemical reactions . The nitro group is also a reactive functional group that can undergo reduction reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Perovskite Solar Cells (PSCs)

Overview: Perovskite solar cells (PSCs) have gained significant attention due to their high power conversion efficiency (PCE) and excellent photoelectric properties. In PSCs, hole-transport materials (HTMs) play a crucial role in extracting holes from perovskite layers to metal electrodes, minimizing non-radiative recombination at the interface.

Compound Design:
Computational Investigation: Experimental Validation:

Other Potential Applications

Cytotoxicity Studies: Other Organic Electronics:
Antimicrobial Properties:
Photodynamic Therapy (PDT):
Catalysis:

Future Directions

Thiazole derivatives are a focus of ongoing research due to their diverse biological activities . Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine.

properties

IUPAC Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-24-15-5-3-2-4-13(15)14-10-25-17(18-14)19-16(21)11-6-8-12(9-7-11)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRKXTULWDPCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

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